Ácido 4-(1-(2-(dimetilamino)etil)-1H-pirazol-4-il)benzoico

Descripción general

Descripción

4-(Dimethylamino)benzoic acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .

Molecular Structure Analysis

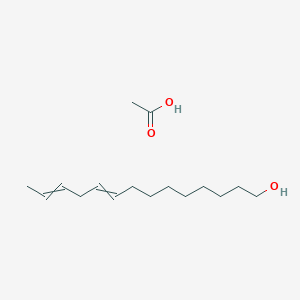

The molecular structure of 4-(Dimethylamino)benzoic acid is represented by the formula (CH3)2NC6H4CO2H . The molecular weight is 165.19 .Physical And Chemical Properties Analysis

4-(Dimethylamino)benzoic acid is a powder and chunks in form . It has a melting point of 241-243 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Medicina: Agente de terapia fotodinámica

Este compuesto tiene aplicaciones potenciales en medicina, particularmente como agente de terapia fotodinámica (PDT). La PDT implica el uso de sustancias químicas fotosensibilizantes, que, cuando se exponen a una longitud de onda específica de luz, producen una forma de oxígeno que mata las células cercanas . Dadas sus propiedades estructurales, este compuesto podría investigarse por su eficacia en la absorción de luz y la producción de especies reactivas de oxígeno para atacar las células cancerosas.

Biotecnología: Encapsulación celular

En biotecnología, este compuesto podría utilizarse en técnicas de encapsulación celular. La encapsulación celular es un proceso en el que las células se recubren con una barrera semipermeable, lo que permite la liberación controlada de fármacos o la protección de las células del sistema inmunitario . Las propiedades del compuesto pueden ser propicias para formar la matriz polimérica que encapsula las células.

Agricultura: Protección UV para los cultivos

El potencial del compuesto para absorber la luz UV sugiere que podría aplicarse en la agricultura para proteger los cultivos de la radiación UV dañina. Esto podría ser particularmente útil para los cultivos que se cultivan a gran altitud o en regiones con capas de ozono agotadas .

Ciencia de los materiales: Aditivo de polímeros

En la ciencia de los materiales, este compuesto podría servir como aditivo en los polímeros para mejorar sus propiedades. Por ejemplo, podría incorporarse a los plásticos para mejorar su resistencia a la degradación por la luz UV o para cambiar el índice de refracción del material para aplicaciones ópticas específicas .

Ciencia ambiental: Filtro UV en la vigilancia ambiental

Dada su capacidad para absorber la luz UV, este compuesto podría utilizarse en la ciencia ambiental como filtro UV en dispositivos de monitorización. Estos dispositivos podrían medir la intensidad de la radiación UV en varios entornos, ayudando a evaluar el impacto de la luz UV en los ecosistemas .

Química analítica: Cromatografía

En la química analítica, el compuesto podría utilizarse en cromatografía como un estándar para calibrar equipos o como reactivo para ayudar a identificar y cuantificar otras sustancias. Su estructura única podría proporcionar interacciones específicas con los analitos, ayudando a su separación y análisis .

Safety and Hazards

Mecanismo De Acción

Target of Action

It belongs to the class of organic compounds known as aminobenzoic acids . These compounds are benzoic acids containing an amine group attached to the benzene moiety .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This reaction involves the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that the compound is a biotransformation product of 2-ethylhexyl 4-(n,n-dimethylaminobenzo)benzoate (edp), a widely used uv filter in sunscreen cosmetics and other cosmetic products .

Pharmacokinetics

The compound’s molecular weight is 19324 , which could influence its bioavailability.

Result of Action

It’s known that the compound acts as an inhibitor of ultraviolet-mediated damage to the skin .

Action Environment

It’s known that the compound is used in sunscreen cosmetics , suggesting that it may be stable under various environmental conditions, including exposure to sunlight.

Análisis Bioquímico

Biochemical Properties

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including serine proteases and oxidoreductases. The interaction with serine proteases involves the formation of a stable acyl intermediate, which can be detected using resonance-enhanced Raman spectroscopy . Additionally, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can inhibit ultraviolet-mediated damage to skin by acting as a biotransformation product of ultraviolet filters .

Cellular Effects

The effects of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with serine proteases results in enzyme inhibition through the formation of a stable acyl intermediate . Additionally, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid vary with different dosages. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Propiedades

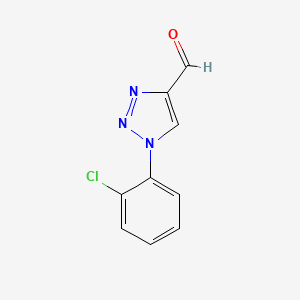

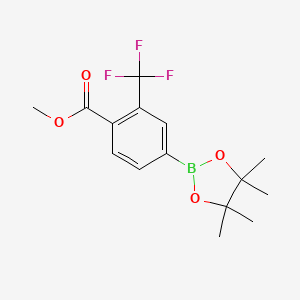

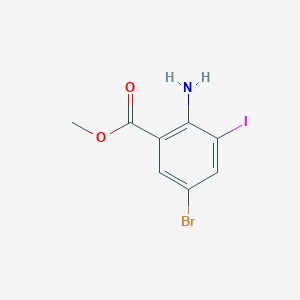

IUPAC Name |

4-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-16(2)7-8-17-10-13(9-15-17)11-3-5-12(6-4-11)14(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHSCQAJPJMUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191390 | |

| Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206970-25-3 | |

| Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)

![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)